Acetic acid-D

Catalog No.
S671607
CAS No.
758-12-3
M.F
C2H4O2
M. Wt
61.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid-D

CAS Number

758-12-3

Product Name

Acetic acid-D

IUPAC Name

deuterio acetate

Molecular Formula

C2H4O2

Molecular Weight

61.06 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i/hD

InChI Key

QTBSBXVTEAMEQO-DYCDLGHISA-N

SMILES

CC(=O)O

Canonical SMILES

CC(=O)O

Isomeric SMILES

[2H]OC(=O)C

The exact mass of the compound Acetic acid-D is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetic acid-D (CH3COOD, CAS 758-12-3) is a selectively monodeuterated organic acid characterized by a high isotopic purity of ≥98 atom % D at the exchangeable carboxylate position, while retaining a fully protonated methyl group. In industrial and advanced laboratory procurement, it serves as a critical reagent and solvent for Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), selective isotopic labeling, and kinetic isotope effect (KIE) studies. Unlike fully deuterated analogs, CH3COOD provides a highly specific deuterium source that maintains standard organic solvent properties—such as a boiling point of 116-117 °C and a density of 1.059 g/cm³—while offering precise control over proton exchange without altering the aliphatic backbone .

Substituting CH3COOD with unlabeled acetic acid (CH3COOH) completely negates its utility in H/D exchange workflows, as the unlabeled baseline lacks the labile deuterium required for isotopic tracing and HDX-MS quenching. Conversely, upgrading to fully deuterated acetic acid-d4 (CD3COOD) introduces unnecessary procurement costs and eliminates the 1H NMR methyl singlet at ~2.0 ppm, which is frequently required as an internal chemical shift reference or for quantitative integration. Furthermore, in rigorous catalytic or mechanistic studies, using CD3COOD introduces secondary kinetic isotope effects from the deuterated methyl group, which confounds the isolation of primary O-D cleavage rates. Thus, CH3COOD is the strict requirement when selective O-D exchange and baseline aliphatic proton retention are simultaneously needed [1].

Back-Exchange Quenching and Deuterium Retention in HDX-MS

In Hydrogen/Deuterium Exchange Electrospray Ionization Mass Spectrometry (HDX-ESI-MS), maintaining isotopic fidelity during ionization is critical. CH3COOD is utilized to simultaneously lower the pH to quench intrinsic back-exchange rates (which can reach 10^3–10^7 s^-1 at pH 7) while maintaining a deuterated environment. Studies show that using high-purity CH3COOD (≥98 atom % D) prevents the rapid back-exchange of labile deuterium atoms with atmospheric water vapor during the 2–5 ms transit time in the electrospray interface, enabling >97% measured deuterium retention in protein conformers, a level unattainable with unlabeled acid quenching [1].

Evidence DimensionDeuterium retention during ESI-MS transit
Target Compound DataCH3COOD quench (>97% retention)
Comparator Or BaselineUnlabeled aqueous/acid quench (<75% retention due to back-exchange)
Quantified Difference>22% absolute improvement in isotopic retention
ConditionsESI-MS of protein conformers at atmospheric pressure transit

Procurement of CH3COOD is essential for structural biologists and analytical chemists requiring accurate mapping of protein conformations without isotopic signal degradation during MS analysis.

Isolation of Primary Kinetic Isotope Effects (KIE)

For mechanistic studies involving acid-catalyzed hydrogen isotope exchange, isolating the primary KIE of the acidic proton is essential. CH3COOD allows researchers to measure exchange kinetics without the confounding secondary isotope effects introduced by a CD3 group. Quantitative kinetic studies on diastereotopic protons of carbon acids demonstrate that acid-catalyzed exchange in CH3COOD/DCl yields precise H→D rate ratios of 156 ± 20. Using CD3COOD would alter the solvent's zero-point energy and inductive effects, skewing these fundamental rate constants[1].

Evidence DimensionKinetic rate ratio precision (H→D exchange)
Target Compound DataCH3COOD (Isolates primary KIE, rate ratio 156 ± 20)
Comparator Or BaselineCD3COOD (Introduces secondary KIE artifacts)
Quantified DifferenceElimination of secondary CD3 inductive isotope effects
ConditionsAcid-catalyzed hydrogen isotope exchange at 100 °C

Ensures that kinetic data reflects only the targeted proton transfer, making CH3COOD the mandatory solvent choice for rigorous catalytic and mechanistic validation.

Cost-Efficiency and Internal Referencing in NMR Workflows

In NMR spectroscopy, CH3COOD is highly differentiated from Acetic acid-d4 (CD3COOD). While both provide a deuterated exchangeable proton (O-D) to render acidic protons invisible, CH3COOD retains a sharp 3H singlet at approximately 2.0 ppm in 1H NMR. This allows the solvent itself to act as a built-in internal standard for chemical shift referencing and quantitative integration. Furthermore, CH3COOD is significantly more cost-effective to manufacture and procure than the fully deuterated CD3COOD, making it the preferred choice for bulk selective deuteration where aliphatic silencing is not required[1].

Evidence Dimension1H NMR signal availability and procurement cost
Target Compound DataCH3COOD (Retains 3H singlet at ~2.0 ppm; lower cost)
Comparator Or BaselineCD3COOD (No 1H signals; higher cost)
Quantified Difference100% retention of methyl proton signal for internal referencing
ConditionsStandard 1H NMR spectroscopy of exchangeable protons

Buyers can significantly reduce solvent procurement costs while gaining a reliable internal NMR reference peak by choosing CH3COOD over fully deuterated alternatives.

Protein Conformational Mapping via HDX-MS

CH3COOD is the optimal quenching agent in Hydrogen/Deuterium Exchange Mass Spectrometry. By lowering the pH to minimize intrinsic exchange rates while simultaneously providing a deuterium-rich environment, it prevents the back-exchange of labile deuterons with atmospheric moisture during electrospray ionization. This ensures accurate structural mapping of protein folding states and ligand binding sites [1].

Selective Deuteration of Carbon Acids and Active Pharmaceutical Ingredients

For the synthesis of deuterated drug candidates or labeled internal standards, CH3COOD serves as a highly efficient, cost-effective deuterium donor. It allows for the selective acid-catalyzed H/D exchange of specific acidic or aromatic protons without wasting budget on fully deuterated solvents (CD3COOD), streamlining the scale-up of isotopically labeled compounds [2].

Mechanistic Validation and Kinetic Isotope Effect (KIE) Studies

In physical organic chemistry, CH3COOD is used to isolate primary kinetic isotope effects during proton transfer reactions. By avoiding the secondary isotope effects associated with the CD3 group in CD3COOD, researchers can accurately determine rate-determining steps and transition state structures in acid-catalyzed pathways [3].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

758-12-3

Wikipedia

(O-~2~H)Acetic acid

Dates

Last modified: 08-15-2023

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